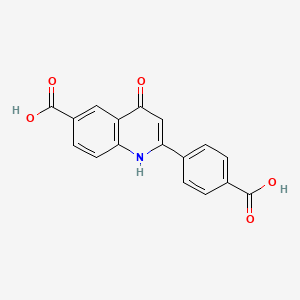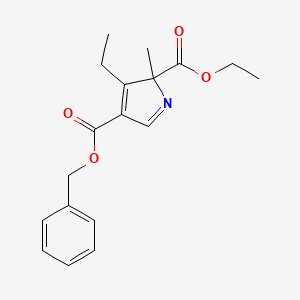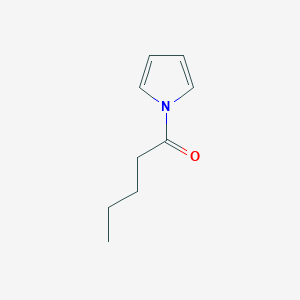![molecular formula C25H35P B12890248 [1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine is a complex organophosphorus compound It features a biphenyl group, a cyclohexyl group, and a 3-ethylpentan-3-yl group attached to a phosphine center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine typically involves the reaction of a biphenyl derivative with a cyclohexylphosphine and a 3-ethylpentan-3-yl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction efficiency and selectivity. Purification steps typically include distillation and recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from 0°C to 100°C.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Biology
The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Its ability to form complexes with metals can enhance the bioavailability and efficacy of certain drugs.
Medicine
In medicine, research is focused on its potential as a drug delivery agent. The phosphine group can be modified to attach various therapeutic agents, improving their solubility and targeting specific tissues.
Industry
Industrially, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine involves its interaction with molecular targets through the phosphine group. This group can coordinate with metal centers, facilitating various catalytic processes. The biphenyl and cyclohexyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Dicyclohexylphosphine: Known for its bulky structure and use in homogeneous catalysis.
Di-tert-butylphosphine: Another bulky phosphine ligand with applications in organic synthesis.
Uniqueness
[1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine is unique due to its combination of biphenyl, cyclohexyl, and 3-ethylpentan-3-yl groups. This combination provides a balance of electronic and steric properties, making it a versatile ligand in various catalytic applications. Its ability to form stable complexes with a wide range of metals sets it apart from other phosphine ligands.
Eigenschaften
Molekularformel |
C25H35P |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
cyclohexyl-(3-ethylpentan-3-yl)-(2-phenylphenyl)phosphane |
InChI |
InChI=1S/C25H35P/c1-4-25(5-2,6-3)26(22-17-11-8-12-18-22)24-20-14-13-19-23(24)21-15-9-7-10-16-21/h7,9-10,13-16,19-20,22H,4-6,8,11-12,17-18H2,1-3H3 |
InChI-Schlüssel |
DEPQWKZYBVEOSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CC)P(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
![Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-](/img/structure/B12890173.png)
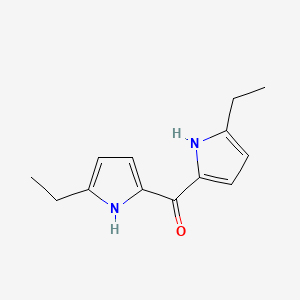
![(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)
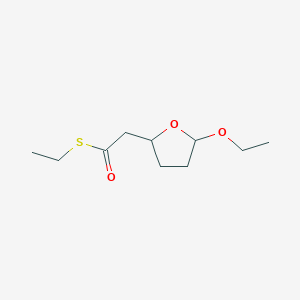

![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)
